synthesis of N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide
synthesis of N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide
An In-depth Technical Guide to the Synthesis of N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide
Introduction
N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide is a diamino amide compound with potential applications in medicinal chemistry and pharmaceutical development. Its structure, incorporating a tertiary amine, a secondary amine, and an amide linkage, makes it an interesting scaffold for the design of novel therapeutic agents and a useful building block in organic synthesis.[1] The strategic placement of nitrogen atoms at varying basicities allows for multiple points of interaction with biological targets and provides handles for further chemical modification.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed exploration of the core synthetic strategies for N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide, moving beyond simple procedural lists to explain the underlying chemical principles and the rationale behind key experimental decisions. The protocols described are grounded in established chemical transformations, ensuring reliability and reproducibility.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for its synthesis, purification, and handling.
| Property | Value | Source |
| CAS Number | 1016800-40-0 | [2] |
| Molecular Formula | C₇H₁₇N₃O | [2] |
| Molecular Weight | 159.23 g/mol | [2] |
| IUPAC Name | N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide | N/A |
| Predicted Boiling Point | 288.4 ± 25.0 °C | [2] |
| Predicted Density | 0.958 ± 0.06 g/cm³ | [2] |
Core Synthesis Strategies
The fundamentally involves the formation of an amide bond between N,N-dimethylethylenediamine and a suitable N-methylglycine (sarcosine) derivative. The choice of strategy depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Two primary and robust approaches are detailed below.
Strategy 1: Acylation with Activated Carboxylic Acid Derivatives
This is the most direct and common method for forming amide bonds. It relies on increasing the electrophilicity of the carbonyl carbon of the N-methylglycine moiety to facilitate attack by the primary amine of N,N-dimethylethylenediamine.
This classic approach utilizes a highly reactive acyl halide, such as 2-(methylamino)acetyl chloride, to achieve efficient acylation under mild conditions.
Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. Acyl chlorides are potent acylating agents due to the strong electron-withdrawing effect of the chlorine atom, which makes the carbonyl carbon highly electrophilic.[][4] The primary amine of N,N-dimethylethylenediamine is a stronger nucleophile than the tertiary amine and will selectively attack the carbonyl carbon. The reaction is typically fast and exothermic.[] A non-nucleophilic organic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the amine nucleophile.[5]
Caption: Route 1A: Acylation with an Acyl Halide.
Experimental Protocol:
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylethylenediamine (1.0 eq.) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (1.1-1.2 eq.).
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Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to control the exothermic reaction and minimize side-product formation.
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Reagent Addition: Dissolve 2-(methylamino)acetyl chloride hydrochloride (1.0 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution via the dropping funnel over 30-60 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the final compound.
This variation avoids the direct handling of potentially unstable N-methylated acyl chlorides. It involves an initial acylation with a stable, bifunctional reagent like chloroacetyl chloride, followed by a nucleophilic substitution with methylamine.
Causality and Mechanistic Insight: The first step is a standard N-acylation as described previously, forming the intermediate N-[2-(dimethylamino)ethyl]-2-chloroacetamide.[6] The α-chloro group on this intermediate is an excellent electrophilic site for a subsequent Sₙ2 reaction.[6] In the second step, methylamine acts as the nucleophile, displacing the chloride to form the desired secondary amine and the final product.[7] This method offers flexibility and utilizes more common starting materials.
Caption: Route 1B: Two-Step Acylation/Substitution.
Experimental Protocol:
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Acylation: Perform the acylation of N,N-dimethylethylenediamine (1.0 eq.) with chloroacetyl chloride (1.0 eq.) in the presence of triethylamine (1.1 eq.) in DCM at 0 °C, as detailed in Route 1A. After stirring at room temperature for 1-2 hours, confirm the formation of the chloroacetamide intermediate.
-
Solvent Exchange (Optional but Recommended): Concentrate the reaction mixture to remove DCM. Dissolve the crude intermediate in a solvent suitable for the next step, such as methanol or ethanol.
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Amination: Add an excess of methylamine (e.g., 2-3 eq., as a solution in THF or ethanol) to the solution of the intermediate.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The progress should be monitored by LC-MS until the starting material is consumed.
-
Workup and Purification: Concentrate the mixture under reduced pressure to remove the solvent and excess methylamine. The residue can then be worked up using a standard aqueous/organic extraction and purified by column chromatography as described in Route 1A.
Strategy 2: Amidation via Ester Aminolysis
This route involves the reaction of an amine with an ester, a process known as aminolysis. While generally less reactive than acylation with acyl halides, it avoids the use of highly reactive and corrosive reagents.
Causality and Mechanistic Insight: The reaction proceeds through a nucleophilic addition-elimination pathway.[8] The amine attacks the ester's carbonyl carbon, forming a tetrahedral intermediate.[9] The C-O bond then breaks, eliminating an alkoxide (e.g., methoxide) as the leaving group. Because alkoxides are stronger bases and thus poorer leaving groups than halides, this reaction is typically slower and often requires heat or catalysis to proceed efficiently.[4][8] Modern catalytic systems, such as those based on ruthenium, can facilitate this transformation under milder, neutral conditions.[10]
Caption: Route 2: Amidation via Ester Aminolysis.
Experimental Protocol (Thermal):
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Setup: In a round-bottom flask fitted with a reflux condenser, combine N,N-dimethylethylenediamine (1.0 eq.) and methyl 2-(methylamino)acetate (1.0-1.2 eq.).
-
Reaction: Heat the mixture, either neat (solvent-free) or in a high-boiling point solvent like toluene or xylene, to reflux for several hours to days. The reaction should be monitored for the consumption of the starting materials.
-
Workup and Purification: After cooling, the reaction mixture can be purified directly by vacuum distillation to remove unreacted starting materials and isolate the higher-boiling point product. Alternatively, an acid-base extraction can be employed to separate the basic product from non-basic impurities before final purification.
Comparison of Synthetic Strategies
| Strategy | Key Reagents | Reactivity & Conditions | Advantages | Disadvantages |
| 1A: Acyl Halide | Acyl Chloride, Amine, Base | High reactivity; Mild conditions (0 °C to RT) | Fast, high-yielding, uses common lab conditions.[] | Requires handling of moisture-sensitive and corrosive acyl halides; byproduct (HCl) must be neutralized. |
| 1B: Two-Step | Chloroacetyl Chloride, Amine, Methylamine | High reactivity (Step 1); Mild conditions (Step 2) | Uses stable, readily available reagents; high functional group tolerance.[6] | Two distinct reaction steps; potential for side reactions during amination. |
| 2: Ester Aminolysis | Ester, Amine | Low reactivity; Requires heat or catalyst | Avoids corrosive reagents; can be run under neutral conditions with a catalyst.[10] | Slow reaction times; high temperatures may not be suitable for sensitive substrates; catalyst may be required.[8] |
Conclusion
The can be effectively achieved through several well-established synthetic routes. The choice of the optimal pathway is a strategic decision guided by factors such as reagent availability, cost, scale, and the chemical sensitivity of the involved substrates.
-
For rapid, high-yield synthesis on a laboratory scale, the Acyl Halide route (1A) is often preferred due to its efficiency and straightforward execution, provided the requisite acyl chloride is accessible.
-
The Two-Step Acylation/Substitution route (1B) offers a highly flexible and practical alternative, building the molecule from simpler, more stable starting materials.
-
The Ester Aminolysis route (2) represents a milder, albeit slower, approach that becomes particularly attractive when avoiding harsh reagents is a priority or when advanced catalytic methods are available to enhance its efficiency.
Each method presented in this guide provides a robust framework for obtaining the target compound, empowering researchers to select the protocol that best aligns with their specific laboratory capabilities and project goals.
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